

# A Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Boc-4-(fmoc-amino)-L-phenylalanine*

**Cat. No.:** *B558241*

[Get Quote](#)

For researchers, scientists, and drug development professionals, **Boc-4-(Fmoc-amino)-L-phenylalanine** is a critical building block in the synthesis of complex peptides and peptide-based therapeutics. This versatile amino acid derivative incorporates two essential protecting groups: a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection scheme allows for selective deprotection, a crucial feature for intricate solid-phase peptide synthesis (SPPS).<sup>[1][2]</sup> Its unique structure provides enhanced stability and solubility, making it a valuable component in medicinal chemistry and biochemistry.<sup>[1]</sup>

This guide provides an in-depth overview of the commercially available sources of **Boc-4-(Fmoc-amino)-L-phenylalanine**, its technical specifications, and detailed experimental protocols for its application.

## Commercial Suppliers and Technical Specifications

Several reputable suppliers offer **Boc-4-(Fmoc-amino)-L-phenylalanine**, each with specific product grades and formulations. The following table summarizes the key quantitative data from various commercial sources to facilitate comparison.

| Supplier                 | CAS Number           | Molecular Formula                                             | Molecular Weight (g/mol) | Purity         | Appearance                | Storage Conditions |
|--------------------------|----------------------|---------------------------------------------------------------|--------------------------|----------------|---------------------------|--------------------|
| Chem-Impex               | 114346-31-5          | C <sub>29</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub> | 502.56                   | ≥ 98% (HPLC)   | White to off-white powder | 0-8 °C             |
| AnaSpec                  | 174132-31-1          | C <sub>29</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub> | 502.6                    | ≥ 95% (HPLC)   | Not Specified             | 4 °C               |
| Thermo Fisher Scientific | 174132-31-1          | Not Specified                                                 | 502.57                   | 95%            | Not Specified             | Not Specified      |
| CymitQuimica (Biosynth)  | 214750-77-3 (D-form) | C <sub>29</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub> | 502.56                   | Min. 98 Area-% | White Off-White Powder    | Not Specified      |
| Santa Cruz Biotechnology | 114346-31-5          | C <sub>29</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub> | 502.56                   | Not Specified  | Not Specified             | Not Specified      |

Note: Data is compiled from publicly available information on supplier websites.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Lot-specific data should be confirmed by consulting the Certificate of Analysis for each product.  
[\[7\]](#)

## Core Applications

The primary application of **Boc-4-(Fmoc-amino)-L-phenylalanine** is as a monomer unit in Solid-Phase Peptide Synthesis (SPPS).[\[1\]](#) This methodology allows for the efficient and controlled assembly of complex peptide chains.[\[2\]](#) Beyond standard peptide synthesis, its applications extend to:

- Drug Development: It is a key intermediate in synthesizing bioactive peptides for developing new therapeutics, particularly in oncology and immunology.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Bioconjugation: The compound is used to attach peptides to other molecules like antibodies or drugs to improve the targeting and delivery of therapeutic agents.[\[1\]](#)[\[2\]](#)

- Protein Engineering: It facilitates the modification of proteins, enabling scientists to investigate structure-function relationships.[1][2]

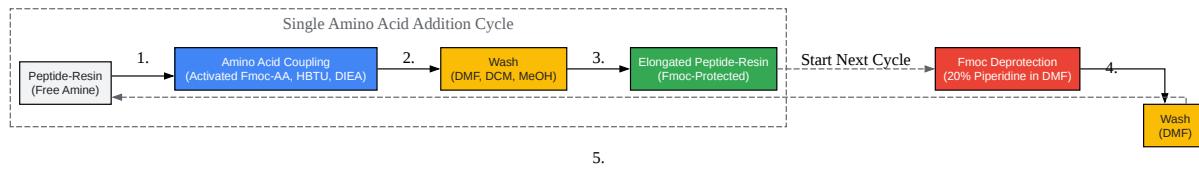
## Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of an Fmoc-protected amino acid, such as **Boc-4-(Fmoc-amino)-L-phenylalanine**, into a growing peptide chain on a solid support resin.

### Materials:

- Peptide synthesis resin (e.g., Wang, Rink Amide) with a free N-terminal amine
- **Boc-4-(Fmoc-amino)-L-phenylalanine**
- Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBr (1-Hydroxybenzotriazole)
- Activation Agent: DIEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
- Deprotection Reagent: 20% Piperidine in DMF
- Washing Solvents: DCM (Dichloromethane), Methanol

### Procedure:


- Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes in a suitable reaction vessel.[9]
- Fmoc Deprotection:
  - To expose the N-terminal amine on the resin-bound peptide, remove the Fmoc group from the previously coupled amino acid.
  - Add a 20% piperidine in DMF solution to the resin.[10]

- Agitate the mixture for 5-7 minutes.[10]
- Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]
- Amino Acid Activation:
  - In a separate vessel, dissolve **Boc-4-(Fmoc-amino)-L-phenylalanine** (3 equivalents relative to resin substitution), HBTU (3 equivalents), and HOEt (3 equivalents) in DMF.[9]
  - Add DIEA (6 equivalents) to the solution to begin the activation of the amino acid.[9]
  - Allow this pre-activation to proceed for 1-2 minutes.[9]
- Coupling:
  - Add the activated amino acid solution to the swelled and deprotected resin.[9]
  - Agitate the reaction mixture at room temperature for 2-4 hours.[9]
  - Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test indicates that all free primary amines have reacted.[9]
- Washing:
  - Once the coupling is complete, drain the reaction solution.
  - Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[9]

This cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid to elongate the peptide chain.

## Visualizing the Workflow

The cyclical nature of Solid-Phase Peptide Synthesis is a fundamental concept for researchers in the field. The following diagram illustrates the key stages of a single amino acid addition cycle.

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g [anaspec.com](http://anaspec.com)
- 4. 4-(Boc-amino)-N-Fmoc-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com](http://thermofisher.com)
- 5. Fmoc-4-(Boc-amino)-D-phenylalanine | CymitQuimica [cymitquimica.com](http://cymitquimica.com)
- 6. [scbt.com](http://scbt.com) [scbt.com]
- 7. [peptide.com](http://peptide.com) [peptide.com]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. [chem.uci.edu](http://chem.uci.edu) [chem.uci.edu]
- To cite this document: BenchChem. [A Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558241#commercial-suppliers-of-boc-4-fmoc-amino-l-phenylalanine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)